![molecular formula C10H12ClNO B2832138 2-[(3-Chlorophenyl)amino]cyclobutan-1-ol CAS No. 2163615-20-9](/img/structure/B2832138.png)
2-[(3-Chlorophenyl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “2-[(3-Chlorophenyl)amino]cyclobutan-1-ol” can be inferred from its IUPAC name and similar compounds. For instance, “3-(4-chlorophenyl)cyclobutan-1-ol” has an InChI code of 1S/C10H11ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 . This suggests that “2-[(3-Chlorophenyl)amino]cyclobutan-1-ol” likely has a similar structure, with the chlorine atom and the amino group attached to different positions on the phenyl and cyclobutanol rings.Scientific Research Applications
Synthesis Methodologies
One key area of research is the development of synthetic approaches toward cyclobutanone analogues and derivatives. For example, a study outlines a novel two-step synthetic approach towards 3-(chloromethyl)cyclobutanone, utilized in synthesizing 2,4-methanoproline analogues. This method features a reversible addition of hydrogen cyanide onto imines, demonstrating a pathway for creating complex molecular structures from simpler precursors (Rammeloo, Stevens, & de Kimpe, 2002).
Structural Studies
Research into the structure of cyclobutane derivatives provides insights into the molecular geometry and potential reactivity of these compounds. For instance, the crystal structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane was determined, revealing the puckered conformation of the cyclobutane ring and illustrating the detailed geometry of such molecules (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Chemical Reactions and Potential Applications
The exploration of chemical reactions involving cyclobutane derivatives has led to the discovery of novel reactions and potential applications. For example, the synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones highlights mechanistic implications for the Norrish/Yang reaction, indicating a pathway for the creation of highly rigid beta-peptides, which could have significant implications in medicinal chemistry and material science (Griesbeck & Heckroth, 2002).
properties
IUPAC Name |
2-(3-chloroanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-7-2-1-3-8(6-7)12-9-4-5-10(9)13/h1-3,6,9-10,12-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWENPKZECXWRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)amino]cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-phenylpyrrolidin-1-yl)methanone](/img/structure/B2832055.png)

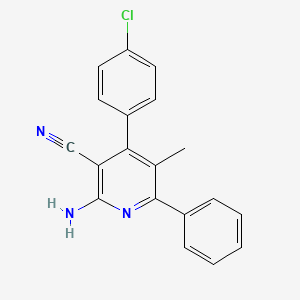
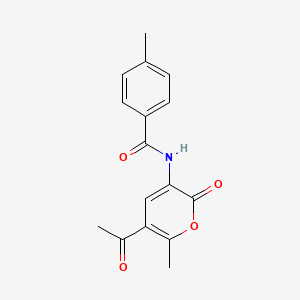
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2832064.png)
![2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2832065.png)
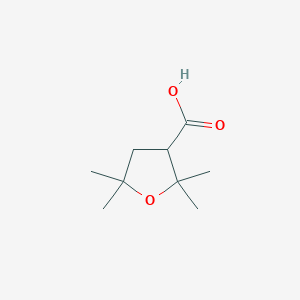
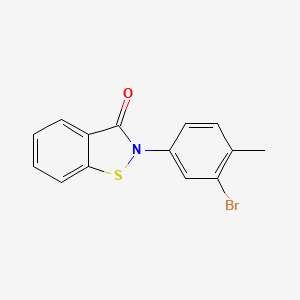
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2832069.png)
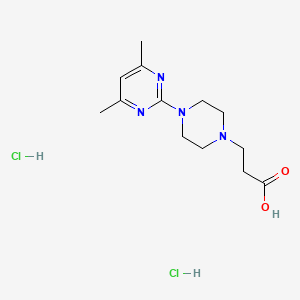
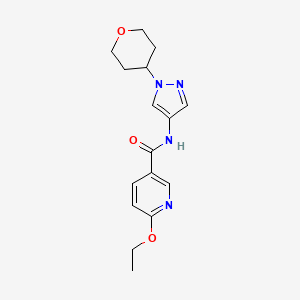
![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)
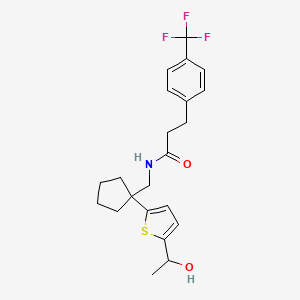
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2832078.png)